molecular formula C10H9NO2S B1362130 Methyl 3-aminobenzo[b]thiophene-2-carboxylate CAS No. 35212-85-2

Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Cat. No. B1362130
CAS RN: 35212-85-2
M. Wt: 207.25 g/mol
InChI Key: VLHHEYMZLXKSQO-UHFFFAOYSA-N
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Description

“Methyl 3-aminobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H9NO2S . It is a crystalline powder with a yellow to brown color .


Synthesis Analysis

The synthesis of “Methyl 3-aminobenzo[b]thiophene-2-carboxylate” has been described in several studies. For instance, one method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine . Another study describes the formation of thioureas or pyrimidine-4-one-2-thiones connected to the benzo[b]thiophene structure .


Molecular Structure Analysis

The molecular structure of “Methyl 3-aminobenzo[b]thiophene-2-carboxylate” can be represented by the SMILES notation: COC(=O)C1=C(N)C2=CC=CC=C2S1 .


Chemical Reactions Analysis

“Methyl 3-aminobenzo[b]thiophene-2-carboxylate” has been used in various chemical reactions. For example, it has been used in the formation of thioureas or pyrimidine-4-one-2-thiones connected to the benzo[b]thiophene structure .


Physical And Chemical Properties Analysis

“Methyl 3-aminobenzo[b]thiophene-2-carboxylate” is a crystalline powder with a melting point of 108°C to 112°C . Its molecular weight is 207.25 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate is used in the synthesis of various chemical compounds. For instance, Adib et al. (2014) described a method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are related to methyl 3-aminobenzo[b]thiophene-2-carboxylate. This process involves the dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under an air atmosphere to afford the desired product in good yields (Adib et al., 2014).

Applications in Biological Studies

  • In biological research, derivatives of methyl 3-aminobenzo[b]thiophene-2-carboxylate have been explored for various activities. Radwan et al. (2009) synthesized 5-substituted benzo[b]thiophene derivatives, starting from 5-aminobenzo[b]thiophene-2-carboxylic acid, and found these compounds to possess potent anti-inflammatory activity (Radwan et al., 2009).

In Pharmaceutical Research

  • In pharmaceutical research, the compound has been utilized in the synthesis of diverse molecules with potential therapeutic applications. For example, Romagnoli et al. (2007) synthesized inhibitors of tubulin polymerization based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton and its 3-amino positional isomer, which showed promising antiproliferative activity against cancer cells (Romagnoli et al., 2007).

In Material Science

  • In material science, derivatives of methyl 3-aminobenzo[b]thiophene-2-carboxylate have been used in the creation of azo dyes. Sabnis and Rangnekar (1989) reported the synthesis of azo benzo[b]thiophene derivatives with applications as disperse dyes, showcasing the compound's utility in developing novel materials (Sabnis & Rangnekar, 1989).

Safety And Hazards

“Methyl 3-aminobenzo[b]thiophene-2-carboxylate” is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHEYMZLXKSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358022
Record name Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminobenzo[b]thiophene-2-carboxylate

CAS RN

35212-85-2
Record name Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-AMINOBENZO[B]THIOPHENE-2-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-fluorobenzonitrile (9.0 g, 74.3 mmol) and methyl thioglycolate (13.3 mL, 148.6 mmol) in DMF (50 mL) at 0° C. was added potassium tert-butoxide portionwise (16.7 g. 149 mmol) over 15 min with vigorous stirring. The orange solution was warmed to rt and stirred for 1 h before being poured into 700 mL of vigorously stirring ice water. The precipitate was filtered and air-dried to give a pale yellow solid (13.6 g, 88%) that was used without purification. 1H NMR (CD3OD): 8.16-8.12 (m, 1H), 7.85-7.82 (m, 1H), 7.54-7.49 (m, 1H), 7.43-7.38 (m, 1H), 7.19 (s, 2H), 3.79 (s, 3H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
J Rousseau, V Kriščiūnienė, I Rimkevičiūtė… - Monatshefte für Chemie …, 2009 - Springer
Modular conditions for the formation of thioureas or pyrimidine-4-one-2-thiones connected to the benzo[b]thiophene, benzene and indole structures were performed. A benzo[b]…
Number of citations: 10 link.springer.com
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1974 - ACS Publications
Until recently, 3-aminobenzo [6] thiophenes, substituted at the 2 position with cyano or acyl functions, were inaccessible. Clarke and coworkers1 reported the synthesis of 3-aminobenzo …
Number of citations: 28 pubs.acs.org
MC Bagley, JE Dwyer, MDB Molina… - Organic & …, 2015 - pubs.rsc.org
Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 C provides rapid access to 3-aminobenzo[b]thiophenes in 58–96…
Number of citations: 26 pubs.rsc.org
RA Irgashev, AS Steparuk, GL Rusinov - Tetrahedron, 2020 - Elsevier
During this study, series of benzo[4,5]thieno[3,2-b]indoles, pyrido[3′,2’:4,5]thieno[3,2-b]indoles and pyrazino[2′,3’:4,5]thieno[3,2-b]indoles were efficiently synthesized from benzo- …
Number of citations: 5 www.sciencedirect.com
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1973 - ACS Publications
The literature contains only scattered reports con-cerning the synthesis of [l] benzothieno [3, 2-d] pyrimi-dines. McCelland and Stammers1 described the preparation of 2-methyl-47/'-[l] …
Number of citations: 36 pubs.acs.org
MJRP Queiroz, RC Calhelha, LA Vale-Silva… - European journal of …, 2009 - Elsevier
Several novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones (tricyclic lactones) were prepared either by a tandem one-pot Sonogashira coupling and intramolecular cyclization, reacting the 3-…
Number of citations: 48 www.sciencedirect.com
MH Norman, F Navas, JB Thompson… - Journal of medicinal …, 1996 - ACS Publications
Heterocyclic analogues of 1192U90, 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride (1), were prepared and evaluated as potential …
Number of citations: 74 pubs.acs.org
M Raduan, J Padrosa, A Pla‐Quintana… - Advanced Synthesis …, 2011 - Wiley Online Library
The palladium‐catalyzed Matsuda–Heck and Suzuki–Miyaura cross‐couplings of 2‐methoxycarbonylthiophene‐3‐diazonium tetrafluoroborate 1 were performed to synthesize a series …
Number of citations: 29 onlinelibrary.wiley.com
J Zhang, C Liu, P Liu, T Yan, B Wang, L Xiong… - Chemical Research in …, 2013 - Springer
A series of novel anthranilic diamides analogues containing benzo[b]thiophenyl ring was designed and synthesized. Their structures were characterized by melting points, 1 H nuclear …
Number of citations: 6 link.springer.com
V KRIŠČIŪNIENĖ
Number of citations: 0

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